molecular formula C9H10BrNO5S B6264459 methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate CAS No. 1236476-37-1

methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate

Cat. No.: B6264459
CAS No.: 1236476-37-1
M. Wt: 324.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H10BrNO5S and a molecular weight of 324.15 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom, a methoxy group, and a sulfamoyl group attached to a benzoate ester. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate typically involves the bromination of 2-methoxy-5-sulfamoylbenzoic acid followed by esterification. The reaction conditions often include the use of bromine (Br2) as the brominating agent and acetic acid as the solvent. The mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields a different methoxy-substituted benzoate.

    Oxidation: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction can result in the formation of alcohols or amines.

Scientific Research Applications

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The bromine atom and sulfamoyl group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The methoxy group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate is unique due to the presence of both bromine and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse research applications .

Properties

CAS No.

1236476-37-1

Molecular Formula

C9H10BrNO5S

Molecular Weight

324.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.